2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile
Description
2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile is a substituted nicotinonitrile derivative characterized by a pyridine core with amino, tert-butyl, and 4-chlorophenyl substituents at positions 2, 6, and 4, respectively. The tert-butyl group enhances steric bulk and lipophilicity, while the 4-chlorophenyl moiety may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
2-amino-6-tert-butyl-4-(4-chlorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c1-16(2,3)14-8-12(13(9-18)15(19)20-14)10-4-6-11(17)7-5-10/h4-8H,1-3H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKPZAQJUMQJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C2=CC=C(C=C2)Cl)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nicotinonitrile core, followed by the introduction of the tert-butyl and chlorophenyl groups through substitution reactions. The amino group is then introduced via amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the chlorophenyl group with other functional groups.
Scientific Research Applications
2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Hydrogen Bonding: Compounds with amino groups (e.g., the target compound) or thiols (e.g., mercaptoimidazolyl derivatives) exhibit stronger intermolecular interactions, influencing crystallization and stability .
- Biological Activity : Substituents like naphthyl or fluorobenzyloxy groups (e.g., in survivin modulators) enhance aromatic interactions with hydrophobic enzyme pockets, whereas tert-butyl groups may optimize steric hindrance for selective binding .
Physicochemical Properties
Melting points (m.p.) and yields vary with substitution patterns:
Analysis :
Anticancer Activity
- Survivin Modulation: Fluorobenzyloxy-substituted nicotinonitriles (e.g., compound 4c in ) inhibit survivin, a protein overexpressed in cancers. The tert-butyl group in the target compound may confer similar activity but with altered binding kinetics.
- Breast Cancer : Dihydropyridine derivatives with chlorophenyl groups (e.g., compound A1 in ) show binding free energies of −7.2 to −8.9 kcal/mol with MCF-7 receptors, suggesting potent anti-breast cancer activity. The tert-butyl analogue may exhibit comparable or improved efficacy due to enhanced hydrophobic interactions .
Antioxidant and Metabolic Effects
- This suggests that the tert-butyl group in the target compound may similarly influence metabolic pathways .
Computational Insights
- QSAR Studies: For chlorophenyl-containing nicotinonitriles, molecular descriptors like polarizability and HOMO-LUMO gaps correlate with bioactivity.
- Docking Scores : Compounds with rigid substituents (e.g., naphthyl in ) show higher binding affinities due to complementary interactions with receptor pockets. The tert-butyl group’s flexibility might allow adaptive binding .
Biological Activity
2-Amino-6-(tert-butyl)-4-(4-chlorophenyl)nicotinonitrile (CAS No. 338793-76-3) is a synthetic compound belonging to the class of nicotinonitriles. Its structure features an amino group, a tert-butyl group, a chlorophenyl group, and a nitrile group attached to a nicotinonitrile core. This compound has garnered interest in various fields, particularly for its potential biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. It appears to modulate key signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
Recent investigations into neurodegenerative disease models suggest that this compound may offer neuroprotective effects. In silico studies indicate that it can interact with proteins associated with neurodegenerative diseases, potentially stabilizing their conformations and preventing aggregation. These findings position this compound as a promising lead compound for drug development targeting neurodegenerative conditions.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may bind to receptors associated with neurotransmission and cell signaling, influencing physiological responses.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various nicotinonitrile derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Activity
A separate study focused on the anticancer properties of this compound in breast cancer cell lines (MCF-7). The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure .
Study 3: Neuroprotection
In silico modeling studies explored the binding affinity of this compound to amyloid-beta peptides implicated in Alzheimer's disease. The findings suggested that it could effectively inhibit amyloid aggregation, providing a potential therapeutic avenue for neurodegenerative diseases .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Amino-6-(tert-butyl)-4-(4-fluorophenyl)nicotinonitrile | Similar to target compound but with fluorine substitution | Moderate antimicrobial activity |
| 2-Amino-6-(tert-butyl)-4-(4-bromophenyl)nicotinonitrile | Similar structure with bromine substitution | Enhanced anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
